

Pharmacokinetic Parameters of Zimelidine and Norzimelidine

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Compound Focus: Zimelidine

CAS No.: 56775-88-3

Cat. No.: S547769

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The table below summarizes the key pharmacokinetic parameters from a study in healthy volunteers following a single 100 mg oral dose [1] [2].

Parameter	Zimelidine	Norzimelidine (Active Metabolite)
Mean Peak Plasma Concentration (C _{max})	103.9 ± 34.8 ng/mL	Not Specified
Mean Elimination Half-Life (t _{1/2})	8.4 ± 2.0 hours	19.4 ± 3.6 hours
Time to Reach Peak Concentration (T _{max})	Rapidly absorbed	-

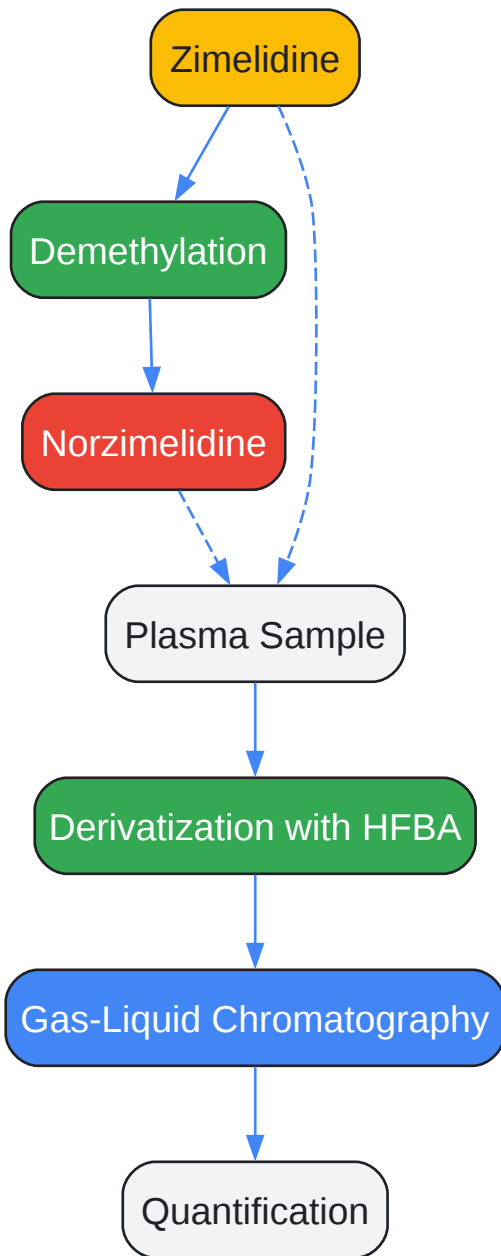
During long-term administration, the metabolite accumulates; steady-state plasma concentrations of **norzimelidine** are typically 2 to 4 times higher than those of the parent **zimelidine** [1] [2].

Experimental Protocol for Pharmacokinetic Analysis

The foundational data was generated using a specific gas-liquid chromatography (GLC) method developed for quantifying **zimelidine** and **norzimelidine** in human plasma [1] [2].

- **Sample Preparation:** Human plasma samples containing **zimetidine** and **norzimetidine**.
- **Internal Standard:** Loxapine was used as the internal standard.
- **Derivatization:** **Norzimetidine** was chemically derivatized using heptafluorobutyric anhydride to enable its separation from **zimetidine**.
- **Instrumentation:** Analysis was performed using a Gas-Liquid Chromatograph.
- **Chromatographic Conditions:**
 - **Zimetidine Retention Time:** 6.16 minutes
 - **Norzimetidine Retention Time:** 10.35 minutes
- **Method Validation:**
 - **Sensitivity:** The lower limit of quantification for both compounds was 5 ng/mL.
 - **Specificity & Reproducibility:** The method was confirmed to be specific, sensitive, and reproducible.

The metabolic relationship and analytical workflow for this protocol can be visualized as follows:



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*Diagram 1: Metabolic pathway of **zimelidine** to **norzimelidine** and the GLC analysis workflow.*

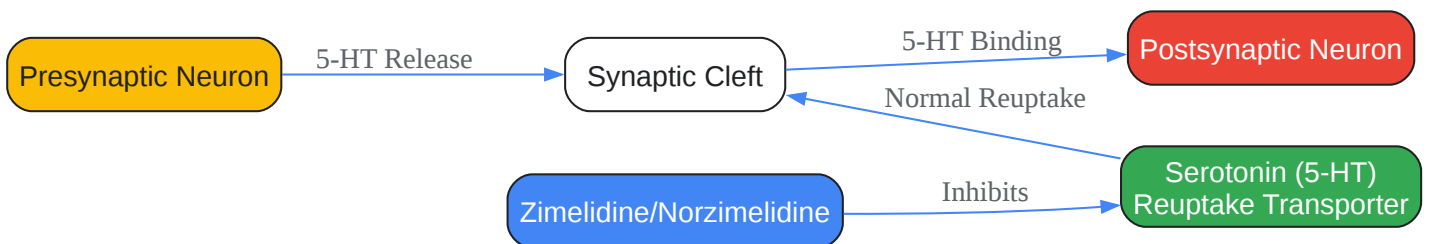
Pharmacology and Mechanism of Action

Zimelidine's therapeutic action stems from its highly selective effect on the serotonergic system [3].

- **Primary Mechanism:** **Zimelidine** and **norzimelidine** are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [3]. They enhance serotonergic neurotransmission by blocking the presynaptic transporter.
- **Receptor Profile:** **Zimelidine** is notably devoid of significant affinity for several other receptors [3]. The table below contrasts its effects with typical tricyclic antidepressants (TCAs).

Target	Effect of Zimelidine	Contrast with Tricyclic Antidepressants (TCAs)
Serotonin (5-HT) Reuptake	Potent inhibition	Also inhibited, but often non-selectively
Norepinephrine (NA) Reuptake	Negligible effect	Strong inhibition by many TCAs
Muscarinic Acetylcholine Receptors	Negligible effect	Strong blockade, causing anticholinergic side effects (e.g., dry mouth, constipation)
Histamine H1 Receptors	Negligible effect	Strong blockade, causing sedation and weight gain
Alpha-adrenergic Receptors	Negligible effect	Blockade can cause orthostatic hypotension
Monoamine Oxidase (MAO)	No inhibition	Not targeted by TCAs, but is by MAOIs

This selective mechanism is illustrated below:



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Diagram 2: **Zimelidine** selectively inhibits the serotonin reuptake transporter, increasing serotonin in the synaptic cleft.

Historical Context and Withdrawal

Zimelidine's clinical history is a critical part of its profile.

- **Introduction and Promise:** **Zimelidine** was developed in the late 1970s by Arvid Carlsson and was first marketed in 1982 as a pioneering SSRI with a better side effect profile than older antidepressants [4] [5].
- **Withdrawal and Reason:** Within about 1.5 years of its launch, the drug was withdrawn worldwide due to rare but serious cases of **Guillain-Barré syndrome**, an autoimmune disorder affecting the peripheral nerves, which was linked to the drug [4] [5].

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